

# AS1842856: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1, AS1842856 effectively blocks its transcriptional activity, leading to a range of biological effects. [1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of AS1842856. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts. Notably, recent studies have revealed that AS1842856 also exhibits off-target activity as a direct inhibitor of glycogen synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

## **Chemical Structure and Physicochemical Properties**

**AS1842856**, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and physicochemical properties are summarized in the table below.



| Property          | Value                                                                                                                                                 | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-Amino-7-<br>(cyclohexylamino)-1-ethyl-6-<br>fluoro-4-oxo-1,4-<br>dihydroquinoline-3-carboxylic<br>acid                                              | [7]       |
| CAS Number        | 836620-48-5                                                                                                                                           | [3]       |
| Molecular Formula | C18H22FN3O3                                                                                                                                           | [3]       |
| Molecular Weight  | 347.38 g/mol                                                                                                                                          | [7]       |
| SMILES            | CCN1C=C(C(=O)C2=C1C=C(<br>C(=C2N)F)NC3CCCCC3)C(=O<br>)O                                                                                               | [7]       |
| InChI             | InChI=1S/C18H22FN3O3/c1-<br>2-22-9-11(18(24)25)17(23)14-<br>13(22)8-<br>12(15(19)16(14)20)21-10-6-4-<br>3-5-7-10/h8-10,21H,2-<br>7,20H2,1H3,(H,24,25) | [7]       |
| Solubility        | Soluble in DMSO (up to 5 mg/mL)                                                                                                                       | [7]       |
| Storage           | Store at -20°C                                                                                                                                        | [2]       |

# **Biological Activity and Quantitative Data**

**AS1842856** is a cell-permeable inhibitor that potently blocks the transcriptional activity of Foxo1 with an IC $_{50}$  of 33 nM.[7] It demonstrates selectivity for Foxo1 over other Foxo isoforms, such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8] Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

### **In Vitro Activity**



| Target/Process                   | Cell Line                                | Assay                        | IC <sub>50</sub> / Effect                   | Reference |
|----------------------------------|------------------------------------------|------------------------------|---------------------------------------------|-----------|
| Foxo1                            | HepG2                                    | Luciferase<br>Reporter Assay | 33 nM                                       | [7]       |
| Foxo3a                           | HepG2                                    | Luciferase<br>Reporter Assay | > 1 µM                                      | [2]       |
| Foxo4                            | HepG2                                    | Luciferase<br>Reporter Assay | > 1 µM                                      | [2]       |
| Foxo1-mediated promoter activity | HepG2                                    | Luciferase<br>Reporter Assay | 70% inhibition at<br>100 nM                 | [7]       |
| Foxo3-mediated promoter activity | HepG2                                    | Luciferase<br>Reporter Assay | 3% inhibition at 100 nM                     | [2]       |
| Foxo4-mediated promoter activity | HepG2                                    | Luciferase<br>Reporter Assay | 20% inhibition at<br>100 nM                 | [2]       |
| PEPCK mRNA                       | Fao rat<br>hepatoma                      | qRT-PCR                      | IC50 = 37 nM                                | [7]       |
| G6Pase mRNA                      | Fao rat<br>hepatoma                      | qRT-PCR                      | IC50 = 130 nM                               | [7]       |
| Glucose<br>Production            | Fao rat<br>hepatoma                      | Glucose Assay                | IC <sub>50</sub> = 43 nM                    | [7]       |
| GSK3β                            | -                                        | In vitro kinase<br>assay     | IC <sub>50</sub> = 8.2 nM                   | [9]       |
| Adipogenesis                     | 3T3-L1                                   | Oil Red O<br>staining        | Almost complete<br>suppression at<br>1.0 µM | [8]       |
| Apoptosis                        | Glioblastoma &<br>Breast Cancer<br>Cells | Annexin V/PI<br>Staining     | Increased<br>apoptosis at 1<br>μΜ           | [10]      |

# **In Vivo Activity**



| Animal Model             | Treatment       | Effect                                        | Reference |
|--------------------------|-----------------|-----------------------------------------------|-----------|
| Diabetic db/db mice      | 100 mg/kg, p.o. | Drastic decrease in fasting plasma glucose    | [3]       |
| Normal and db/db<br>mice | 100 mg/kg, p.o. | Suppression of pyruvate-induced hyperglycemia | [3]       |

# Signaling Pathways and Experimental Workflows AS1842856 Inhibition of the PI3K/Akt/Foxo1 Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the phosphorylation and inactivation of Foxo1. **AS1842856** directly binds to the unphosphorylated, active form of Foxo1 in the nucleus, preventing its transcriptional activity and subsequent downstream effects on gluconeogenesis and apoptosis.





Phosphorylates (Inactivates)





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting FoxO1 with AS1842856 suppresses adipogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma PMC [pmc.ncbi.nlm.nih.gov]







- 3. Discovery of novel forkhead box O1 inhibitors for treating type 2 diabetes: improvement of fasting glycemia in diabetic db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL PMC [pmc.ncbi.nlm.nih.gov]
- 10. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS1842856: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605605#the-chemical-structure-and-properties-of-as1842856]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com